4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole
Overview
Description
4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a chloromethyl group at position 4, a methyl group at position 5, and a trityl group at position 1 of the imidazole ring
Mechanism of Action
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- Impact on Bioavailability :
- Environmental Factors :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole typically involves the chloromethylation of a suitable imidazole precursor. One common method is the reaction of 5-methyl-1-trityl-1H-imidazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group at position 5 can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction: The trityl group can be removed by reduction with reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline conditions at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products Formed
Nucleophilic substitution: Formation of substituted imidazoles with various functional groups.
Oxidation: Formation of 4-(Chloromethyl)-5-carboxy-1-trityl-1H-imidazole.
Reduction: Formation of 5-methyl-1H-imidazole after removal of the trityl group.
Scientific Research Applications
4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex imidazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate or as a building block for pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole can be compared with other imidazole derivatives such as:
4-(Chloromethyl)-1H-imidazole: Lacks the trityl and methyl groups, making it less bulky and potentially more reactive.
5-Methyl-1H-imidazole: Lacks the chloromethyl and trityl groups, resulting in different reactivity and biological activity.
1-Trityl-1H-imidazole: Lacks the chloromethyl and methyl groups, affecting its chemical properties and applications.
The presence of the trityl group in this compound makes it unique by providing steric hindrance and influencing its reactivity and stability. This compound’s specific combination of substituents can lead to distinct chemical and biological properties compared to other imidazole derivatives.
Properties
IUPAC Name |
4-(chloromethyl)-5-methyl-1-tritylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2/c1-19-23(17-25)26-18-27(19)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,18H,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHFSTCSFJWTEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453226 | |
Record name | 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106147-85-7 | |
Record name | 4-(Chloromethyl)-5-methyl-1-(triphenylmethyl)-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106147-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Chloromethyl)-5-methyl-1-trityl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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